molecular formula C32H34F3N3O4 B13426945 3-[7-cyano-5-[(2S)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate

3-[7-cyano-5-[(2S)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate

Cat. No.: B13426945
M. Wt: 581.6 g/mol
InChI Key: HUKYYZXALLLJJL-QHCPKHFHSA-N
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Description

3-[7-cyano-5-[(2S)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate is a complex organic compound with a molecular formula of C32H34F3N3O4 This compound is notable for its unique structure, which includes a trifluoroethoxy group, a benzoate ester, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7-cyano-5-[(2S)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate typically involves multiple steps. One common route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the Trifluoroethoxy Group: This step involves the reaction of the indole derivative with 2,2,2-trifluoroethanol in the presence of a base.

    Formation of the Benzoate Ester: The final step involves esterification of the indole derivative with benzoic acid or its derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[7-cyano-5-[(2S)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-[7-cyano-5-[(2S)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and neurological disorders.

    Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmaceutical Industry: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-[7-cyano-5-[(2S)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    Silodosin: A compound with a similar indole core and used in the treatment of benign prostatic hyperplasia.

    Tamsulosin: Another compound with a similar structure, used as an alpha-blocker for treating urinary issues.

Uniqueness

3-[7-cyano-5-[(2S)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate is unique due to its trifluoroethoxy group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C32H34F3N3O4

Molecular Weight

581.6 g/mol

IUPAC Name

3-[7-cyano-5-[(2S)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate

InChI

InChI=1S/C32H34F3N3O4/c1-23(37-13-17-40-28-10-5-6-11-29(28)42-22-32(33,34)35)18-24-19-26-12-15-38(30(26)27(20-24)21-36)14-7-16-41-31(39)25-8-3-2-4-9-25/h2-6,8-11,19-20,23,37H,7,12-18,22H2,1H3/t23-/m0/s1

InChI Key

HUKYYZXALLLJJL-QHCPKHFHSA-N

Isomeric SMILES

C[C@@H](CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3)NCCOC4=CC=CC=C4OCC(F)(F)F

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3)NCCOC4=CC=CC=C4OCC(F)(F)F

Origin of Product

United States

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